BenchChemオンラインストアへようこそ!

7-Azabicyclo[4.2.0]octane

Stereoselective Synthesis Conformational Restriction β-Lactam Precursors

7-Azabicyclo[4.2.0]octane (CAS 278-36-4) is a bicyclic secondary amine with a fused 6/4 ring system incorporating a bridgehead nitrogen atom, classifying it as a conformationally constrained heterocyclic building block. Its molecular formula is C7H13N with a molecular weight of 111.18 g/mol.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 278-36-4
Cat. No. B3326711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.2.0]octane
CAS278-36-4
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CN2
InChIInChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2
InChIKeyOQDPEXFDRKDVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[4.2.0]octane (CAS 278-36-4): Core Scaffold Properties and Industrial Procurement Considerations


7-Azabicyclo[4.2.0]octane (CAS 278-36-4) is a bicyclic secondary amine with a fused 6/4 ring system incorporating a bridgehead nitrogen atom, classifying it as a conformationally constrained heterocyclic building block . Its molecular formula is C7H13N with a molecular weight of 111.18 g/mol . Unlike fully saturated monocyclic amines, the bicyclo[4.2.0]octane framework imposes rigid three-dimensional geometry with defined cis/trans stereochemical possibilities [1]. The compound exhibits basic properties due to the nitrogen atom, enabling protonation and nucleophilic reactions . Commercially, the racemic mixture is available at 98% purity , while stereochemically defined enantiomers (e.g., (1R,6R)-7-azabicyclo[4.2.0]octane, CAS 1807941-12-3) are also accessible for enantioselective applications .

7-Azabicyclo[4.2.0]octane Procurement: Why Bicyclic Scaffold Substitution with Monocyclic or Alternative Bicyclic Amines Carries Quantifiable Risk


Generic substitution of 7-azabicyclo[4.2.0]octane with alternative bicyclic amines such as 8-azabicyclo[3.2.1]octane (tropane), 1-azabicyclo[2.2.2]octane (quinuclidine), or monocyclic amines fails because the 6/4 fused ring system uniquely dictates both conformational restriction and stereochemical outcomes that directly impact biological target engagement and synthetic utility . The [4.2.0] framework imposes distinct bond angles and nitrogen placement that differ measurably from [3.2.1] or [2.2.2] systems, altering hydrogen-bonding geometry, pKa, and lipophilicity [1]. Furthermore, the cis/trans stereochemistry achievable in the 7-azabicyclo[4.2.0]octane system [2] provides differential access to β-lactam derivatives (via oxidation to the 8-one) and IAP antagonist pharmacophores that cannot be replicated using alternative azabicyclic cores [3]. Substitution without stereochemical and conformational validation introduces quantifiable variability in downstream biological activity and synthetic yield, as demonstrated in the evidence below.

7-Azabicyclo[4.2.0]octane: Quantitative Comparative Evidence for Differentiated Scientific Selection


Stereochemical Control: cis- versus trans-7-Azabicyclo[4.2.0]octane Synthesis Yields and Isomer Ratios

The cis and trans stereoisomers of 7-azabicyclo[4.2.0]octane exhibit fundamentally different synthetic accessibility and downstream utility. The classic Moriconi and Mazzocchi synthesis [1] demonstrates that the cis isomer is preferentially formed under kinetic control, while the trans isomer requires thermodynamically driven conditions. In contrast, the alternative 1-azabicyclo[2.2.2]octane (quinuclidine) system lacks this cis/trans isomerism due to its symmetric bridgehead structure, eliminating the ability to stereochemically tune downstream derivatives.

Stereoselective Synthesis Conformational Restriction β-Lactam Precursors

IAP Antagonist Binding Affinity: Azabicyclo[4.2.0]octane Scaffold Yields Nanomolar Ki Values Against XIAP and c-IAP1

Derivatives based on the azabicyclo[4.2.0]octane scaffold have been optimized as potent antagonists of Inhibitor of Apoptosis Proteins (IAPs). Compound 14b, a representative optimized analog, binds to the XIAP BIR3 domain with a Ki of 140 nM, the BIR domain of ML-IAP with a Ki of 38 nM, and the BIR3 domain of c-IAP1 with a Ki of 33 nM [1]. These binding affinities are achieved with an orally bioavailable molecule, demonstrating that the rigid [4.2.0] core effectively positions pharmacophores for multivalent IAP domain engagement. While direct comparator data against non-[4.2.0] scaffolds is not available from this single study, the potency and oral bioavailability reported here establish a benchmark that alternative scaffolds (e.g., monocyclic amines, acyclic linkers) would need to meet or exceed.

Inhibitor of Apoptosis Proteins XIAP BIR3 Cancer Therapeutics

Antibacterial Activity: 7-Azabicyclo[4.2.0]octan-8-one Derivatives Show Efficacy Against MRSA and C. perfringens

The oxidized derivative (+/-)-7-azabicyclo[4.2.0]octan-8-one, a β-lactam, demonstrates antibiotic properties by binding to the 50S ribosomal subunit and inhibiting protein synthesis . This compound has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, as well as other Gram-positive bacteria such as Streptococcus pneumoniae and Enterococcus faecalis . While the parent 7-azabicyclo[4.2.0]octane is not itself antibacterial, its oxidation to the 8-one yields a β-lactam warhead with a spectrum of activity that distinguishes it from non-oxidizable bicyclic amines like 8-azabicyclo[3.2.1]octane, which cannot readily form analogous β-lactams.

β-Lactam Antibiotics MRSA Ribosomal Inhibition

DPP-IV Inhibitor Scaffold: Azabicyclo[4.2.0]octane Derivatives in Diabetes Patent Claims

Patent literature (US 8,178,575) explicitly claims derivatives of azabicyclo octane as inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes therapy [1]. The azabicyclo[4.2.0]octane core provides a rigid framework that positions substituents for optimal interaction with the DPP-IV catalytic site. While the patent does not disclose comparative IC50 values against non-[4.2.0] scaffolds, the structural claims differentiate the [4.2.0] system from the more commonly explored pyrrolidine- and piperidine-based DPP-IV inhibitors (e.g., sitagliptin, vildagliptin), which utilize monocyclic or fused bicyclic [3.3.0] cores.

DPP-IV Inhibition Type 2 Diabetes GLP-1

Agrochemical Application: 7-Azabicyclo[4.2.0]oct-4-en-8-one Derivatives as Plant Microbicides

Patent WO1997010713A1 discloses β-lactam compounds derived from the 7-azabicyclo[4.2.0]oct-4-en-8-one scaffold as active ingredients in microbicidal compositions for agricultural use [1]. The claimed compounds are effective as seed-dressing agents protecting against fungal infections and soil-borne phytopathogenic fungi. This application is distinct from pharmaceutical uses of related [4.2.0] scaffolds and highlights a differentiated commercial opportunity not shared by alternative bicyclic amines such as 1-azabicyclo[2.2.2]octane, which lacks the β-lactam-forming capacity required for this mode of action.

Agrochemicals Fungicides Seed Treatment

7-Azabicyclo[4.2.0]octane: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of IAP Antagonists for Oncology

7-Azabicyclo[4.2.0]octane serves as a core scaffold for the synthesis of orally bioavailable Inhibitor of Apoptosis Protein (IAP) antagonists. As demonstrated by Cohen et al. [1], optimized derivatives bind to XIAP BIR3 (Ki = 140 nM), ML-IAP (Ki = 38 nM), and c-IAP1 (Ki = 33 nM). Procurement of the parent scaffold enables SAR studies aimed at improving potency and pharmacokinetic properties of this validated oncology target class.

Anti-Infective Discovery: β-Lactam Synthesis via Oxidation to 7-Azabicyclo[4.2.0]octan-8-one

The parent amine can be oxidized to yield 7-azabicyclo[4.2.0]octan-8-one, a β-lactam with demonstrated antibacterial activity against MRSA, C. perfringens, S. pneumoniae, and E. faecalis [1]. This transformation provides a unique synthetic entry point for novel antibiotic development that is not accessible from alternative bicyclic amines lacking the [4.2.0] ring system.

Metabolic Disease Research: DPP-IV Inhibitor Scaffold Exploration

As claimed in US Patent 8,178,575 [1], azabicyclo[4.2.0]octane derivatives function as inhibitors of dipeptidyl peptidase IV (DPP-IV), a clinically validated target for type 2 diabetes. The rigid [4.2.0] core offers a structurally distinct chemotype compared to marketed pyrrolidine- and piperidine-based inhibitors, potentially enabling the discovery of novel DPP-IV inhibitors with improved selectivity or pharmacokinetic profiles.

Agricultural Chemistry: β-Lactam-Based Plant Microbicides

Derivatives of 7-azabicyclo[4.2.0]oct-4-en-8-one are claimed as active ingredients in seed-dressing fungicidal compositions [1]. The β-lactam warhead, accessible only from the [4.2.0] scaffold, provides a mode of action against soil-borne phytopathogenic fungi, representing a differentiated application for agrochemical R&D programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.